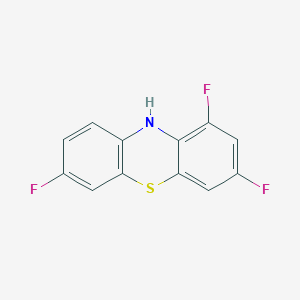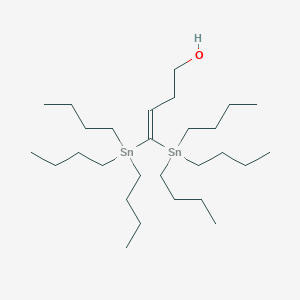
3-Buten-1-ol, 4,4-bis(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is a chemical compound with the molecular formula C28H60OSn2 and a molecular weight of 650.2 g/mol . This compound is characterized by the presence of two tributylstannyl groups attached to a butenol backbone, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- typically involves the reaction of 3-buten-1-ol with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 3-Buten-1-ol, 4,4-bis(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-1-ol, 4,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol backbone to a single bond, forming saturated derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted butenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Buten-1-ol, 4,4-bis(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Stille coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-1-ol: Lacks the tributylstannyl groups, making it less reactive in certain types of reactions.
4,4-Bis(tributylstannyl)furan: Contains a furan ring instead of a butenol backbone, leading to different reactivity and applications.
Uniqueness
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is unique due to the presence of two tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating complex molecules that are difficult to synthesize using other compounds .
Eigenschaften
CAS-Nummer |
616242-54-7 |
|---|---|
Molekularformel |
C28H60OSn2 |
Molekulargewicht |
650.2 g/mol |
IUPAC-Name |
4,4-bis(tributylstannyl)but-3-en-1-ol |
InChI |
InChI=1S/C4H6O.6C4H9.2Sn/c1-2-3-4-5;6*1-3-4-2;;/h2,5H,3-4H2;6*1,3-4H2,2H3;; |
InChI-Schlüssel |
RCQHAJFHVUCUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)



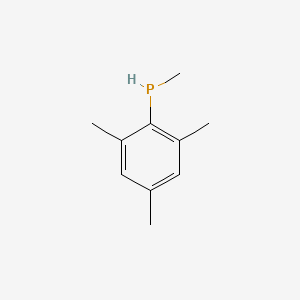
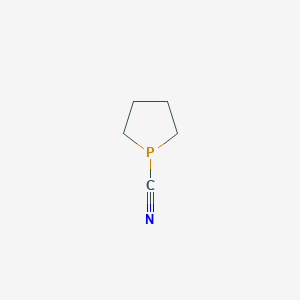
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
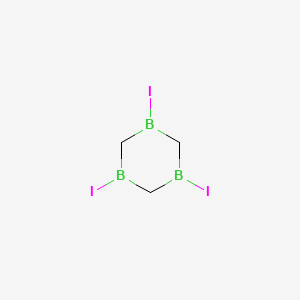
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
